3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide
Description
This compound features a 1,2,4-oxadiazole core substituted with a 4-methylphenyl group at position 3, linked via a propanamide chain to a 2-(4-methylpiperazin-1-yl)phenyl moiety. The oxadiazole ring enhances metabolic stability and rigidity, while the 4-methylpiperazine group may improve solubility and receptor interaction.
Properties
Molecular Formula |
C23H27N5O2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C23H27N5O2/c1-17-7-9-18(10-8-17)23-25-22(30-26-23)12-11-21(29)24-19-5-3-4-6-20(19)28-15-13-27(2)14-16-28/h3-10H,11-16H2,1-2H3,(H,24,29) |
InChI Key |
NHXXAIOLFGICFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3N4CCN(CC4)C |
Origin of Product |
United States |
Biological Activity
The compound 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 397.49 g/mol. Its structure includes an oxadiazole ring, which is known for contributing to various biological activities. The presence of the piperazine moiety further enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O3 |
| Molecular Weight | 397.49 g/mol |
| CAS Number | 903853-41-8 |
| SMILES | Cc1ccc(cc1)c1noc(n1)CN(S(=O)(=O)C)C1CCCc2c1cccc2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives of oxadiazoles have demonstrated cytotoxicity against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma cells, with IC50 values in the micromolar range .
The proposed mechanisms of action for compounds containing the oxadiazole moiety include:
- Inhibition of Kinases : Many oxadiazole derivatives exhibit inhibitory activity against various kinases, which are crucial in cancer cell signaling pathways.
- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some studies suggest that oxadiazoles can induce cell cycle arrest, preventing cancer cells from proliferating .
Anti-inflammatory and Antimicrobial Properties
Beyond anticancer effects, oxadiazole derivatives have also been investigated for anti-inflammatory and antimicrobial activities. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases. Furthermore, certain derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of various oxadiazole derivatives, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate activity but paving the way for further optimization .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of oxadiazole compounds. The results indicated significant reductions in inflammatory markers in vitro, suggesting that these compounds could be developed into therapeutic agents for inflammatory conditions .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name (Source) | Core Structure | Key Substituents | Molecular Weight (g/mol) | LogP (Predicted) | Notable Features |
|---|---|---|---|---|---|
| Target Compound | 1,2,4-Oxadiazole | 4-Methylphenyl, 4-Methylpiperazine-phenyl | ~434 | 3.2 | High rigidity, moderate solubility |
| N-(4-Methylphenyl)-[...]propanamide (Ev5) | 1,2,4-Oxadiazole | 2-Methylphenyl, 4-Methylphenyl | ~350 | 3.8 | Lower solubility, steric hindrance |
| 5-(4-(2,4-Dichlorophenyl)piperazinyl[...] (Ev2) | Piperazine-pentanamide | 2,4-Dichlorophenyl, thiophene | ~498 | 4.5 | High lipophilicity, CNS-targeting potential |
| N-Benzyl-N-Methyl[...]propanamide (Ev7) | 1,2,4-Oxadiazole-Triazinone | Tetrahydrotriazinedione, benzyl-methyl | ~520 | 4.1 | Hydrogen-bond donor, synthetic complexity |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (oxadiazole formation via Cs₂CO₃-mediated coupling), but the piperazine incorporation may require additional steps .
- Pharmacokinetics: Piperazine enhances solubility (predicted LogP ~3.2 vs. ~3.8 for non-piperazine analogues), favoring oral bioavailability.
- Target Selectivity : The 4-methylphenyl-oxadiazole group may confer selectivity for aromatic-rich binding pockets (e.g., serotonin receptors), while bulkier analogues () could struggle with steric fit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
